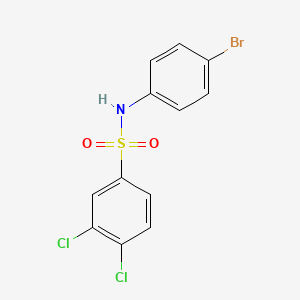

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide

描述

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with bromine and chlorine atoms. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide typically involves the reaction of 4-bromoaniline with 3,4-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

化学反应分析

Types of Reactions

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .

科学研究应用

Anticancer Applications

The compound has shown significant promise in anticancer therapy. Research indicates that derivatives of N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of several sulfonamide derivatives, including this compound. The results demonstrated:

- Cell Lines Tested : MCF-7 (breast), AGS (gastric adenocarcinoma), HeLa (cervical), and HL-60 (acute promyelocytic leukemia).

- IC50 Values : The IC50 values ranged from 0.89 µg/mL to 9.63 µg/mL, indicating potent activity against the tested cell lines .

The mechanism of action involves the induction of apoptosis and cell cycle arrest in the subG0 phase, with activation of caspases 8 and 9 observed during treatment .

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.89 | Apoptosis induction |

| AGS | 5.00 | Cell cycle arrest |

| HeLa | 3.50 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects.

Case Study: Antimicrobial Screening

The compound was tested against various bacterial strains using the minimum inhibitory concentration (MIC) method:

- Bacterial Strains : Included both Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited significant antibacterial activity with MIC values indicating effectiveness against several strains .

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 300 |

Antioxidant Properties

Research has also highlighted the antioxidant potential of this compound derivatives.

Case Study: Antioxidant Activity Evaluation

In vitro assays were conducted to assess the antioxidant capacity of various derivatives:

- Assays Used : DPPH and ABTS radical scavenging assays.

- Findings : Certain derivatives demonstrated significant radical scavenging activity comparable to established antioxidants .

| Derivative | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Derivative A | 65 | 70 |

| Derivative B | 75 | 80 |

作用机制

The mechanism of action of N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target organism .

相似化合物的比较

Similar Compounds

- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

- N-(4-bromophenyl)sulfonylbenzoyl-L-valine

- N-(4-bromophenyl)furan-2-carboxamide

Uniqueness

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the compound's biological activity based on recent research findings, highlighting its anticancer and antibacterial properties.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dichlorobenzene and bromophenyl moiety. The presence of halogens (bromine and chlorine) in the structure is significant as they can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer effects across various cancer cell lines. For instance, derivatives of sulfonamides have shown significant activity against human cancer cells such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) with IC50 values ranging from 0.89 to 9.63 µg/mL .

The anticancer mechanism of this compound includes:

- Cell Cycle Arrest : It induces cell cycle arrest in the subG0 phase, indicating apoptosis.

- Mitochondrial Membrane Depolarization : This process is critical for triggering apoptotic pathways.

- Caspase Activation : The activation of caspases-8 and -9 suggests that the compound promotes intrinsic apoptotic pathways .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial activity against various drug-resistant bacterial strains. Research indicates that it displays effective antibacterial properties against pathogens such as Acinetobacter baumannii and Staphylococcus aureus using methods like agar well diffusion .

Efficacy Against Drug-Resistant Strains

The compound has shown promising results against NDM-positive strains of bacteria, suggesting its potential as an alternative treatment option in an era of increasing antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques, confirming its efficacy compared to commercially available antibiotics .

Case Studies and Research Findings

- Anticancer Studies : A study involving various derivatives of sulfonamides revealed that specific compounds significantly reduced cell viability in cancer cell lines. For example, at a concentration of 10 µg/mL, late apoptotic cells increased to nearly 50%, indicating strong cytotoxic effects .

- Antibacterial Studies : In vitro studies demonstrated that this compound inhibited the growth of multiple resistant bacterial strains with comparable efficacy to established antibiotics .

Data Summary Table

| Biological Activity | Cell Line / Bacteria | IC50 / MIC Values | Mechanism/Notes |

|---|---|---|---|

| Anticancer | HeLa | 0.89 - 9.63 µg/mL | Induces apoptosis via mitochondrial pathways |

| Anticancer | HL-60 | 0.89 - 9.63 µg/mL | Cell cycle arrest in subG0 phase |

| Anticancer | AGS | 0.89 - 9.63 µg/mL | Caspase activation |

| Antibacterial | Acinetobacter baumannii | MIC not specified | Effective against drug-resistant strains |

| Antibacterial | Staphylococcus aureus | MIC not specified | Comparable efficacy to commercial antibiotics |

属性

IUPAC Name |

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl2NO2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURLQRRDONBYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306461 | |

| Record name | N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1902-15-4 | |

| Record name | NSC176740 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。